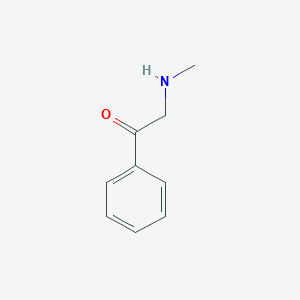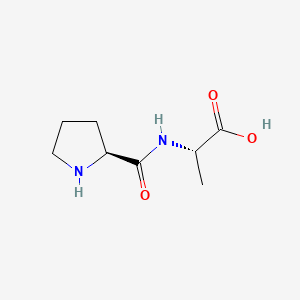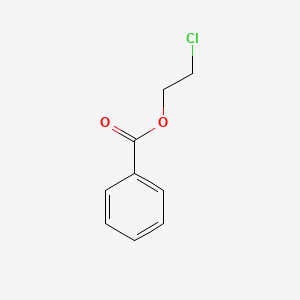
2-Chloroethyl benzoate
Vue d'ensemble
Description
2-Chloroethyl benzoate is a chemical compound with the molecular formula C9H9ClO2 . It has an average mass of 184.620 Da and a monoisotopic mass of 184.029114 Da . It is also known by other names such as Benzoic acid 2-chloroethyl ester and Ethanol, 2-chloro-, benzoate .
Molecular Structure Analysis
The molecular structure of 2-Chloroethyl benzoate consists of a benzoate group attached to a 2-chloroethyl group . The IUPAC Standard InChI is InChI=1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 .Physical And Chemical Properties Analysis
2-Chloroethyl benzoate is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization in Liquid Crystals
2-Chloroethyl benzoate is utilized in the synthesis of mesogenic homologous series, particularly in azomesogens with a β-chloroethyl terminal chain. This compound plays a key role in the formation of liquid crystals, exhibiting distinct mesomorphic behaviors such as smectic A and nematic phases. The study by Prajapati and Pandya (2009) in "Liquid Crystals" explored the synthesis and characterization of two series of such compounds, demonstrating the influence of the β-chloroethyl tail on mesomorphism (Prajapati & Pandya, 2009).
Use in Biotransformation Studies
A study on the biotransformation of chlorinated solvents in a benzoate-acclimated dehalogenating methanogenic mixed culture highlighted the competitive nature of different microorganisms for hydrogen. This research, conducted by Yang and McCarty (1998) and published in "Environmental Science & Technology," investigated the competition between dehalogenators and other microorganisms in a culture containing benzoate, providing insights into the biodegradation processes of chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE) (Yang & McCarty, 1998).
Ribonucleoside Protection and Synthesis
In the field of nucleic acid chemistry, 2-Chloroethyl benzoate has been applied in the selective protection of ribonucleosides. Kempe et al. (1982) in "Nucleic Acids Research" developed a method for selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, which facilitated the synthesis of RNA and DNA-RNA mixtures. This study provided a significant advancement in the synthesis of oligoribonucleotides (Kempe et al., 1982).
Metabolism and Excretion in Animals
Akimoto's study on the fate of 2-chloroethyl benzoate in animals, especially its absorption, distribution, and excretion, provides critical insights into the metabolic pathways of this compound in biological systems. This research, although older (1986), contributes to our understanding of the compound's behavior in living organisms (Akimoto, 1986).
Palladium/Aluminium-Cocatalyzed Synthesis
Qi et al. (2020) in the "Journal of Organometallic Chemistry" explored the palladium/aluminium-cocatalyzed carbonylative synthesis of 2-chloroethyl benzoates from epoxides and aryl iodides, presenting a new method for the synthesis of these compounds. This study shows the versatility of 2-chloroethyl benzoate in organicsynthesis, highlighting its potential in creating a variety of chemical structures (Qi et al., 2020).
Environmental Biodegradation
Scholz-Muramatsu et al. (1990) investigated the biotransformation of tetrachloroethylene (PCE) under anoxic conditions with benzoate as the electron donor, indicating the role of benzoates in environmental biodegradation processes. This study in "Fems Microbiology Letters" provides insights into the anaerobic degradation of chlorinated solvents and their interactions with benzoates (Scholz-Muramatsu et al., 1990).
Glycosylation Studies in Plants
Research on the activity of Arabidopsis glycosyltransferases toward salicylic acid and other benzoates, such as Lim et al. (2002) in "The Journal of Biological Chemistry," highlighted the importance of 2-chloroethyl benzoate in plant biochemistry. This study offers a perspective on how plants metabolize benzoates and their derivatives (Lim et al., 2002).
Potential Antineoplastic Agents
The study by Akgün et al. (2009) in the "Turkish Journal of Chemistry" on the synthesis of nitric oxide releasing derivatives of [(2-chloroethyl)ureido] benzoic acid esters reveals the potential of 2-chloroethyl benzoate derivatives as antineoplastic agents. This research contributes to the understanding of how modifications of 2-chloroethyl benzoate can lead to biomedical applications, particularly in cancer therapy (Akgün et al., 2009).
Environmental Fate of Chlorinated Pollutants
Becker et al. (1999) in "Applied and Environmental Microbiology" studied the biotransformation of 2-chlorophenol to 3-chlorobenzoate, providing valuable data on the environmental fate of chlorinated pollutants and their interaction with benzoates. This research is crucial for understanding the ecological impact and degradation pathways of chlorinated compounds (Becker et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloroethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPPGQUFDXLAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239866 | |
| Record name | Ethanol, 2-chloro-, benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl benzoate | |
CAS RN |
939-55-9 | |
| Record name | Ethanol, 2-chloro-, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 939-55-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-chloro-, benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROETHYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD23EKE6Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


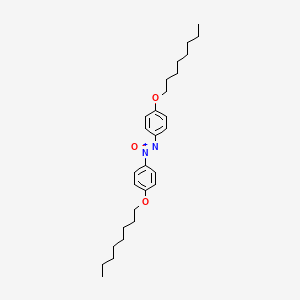
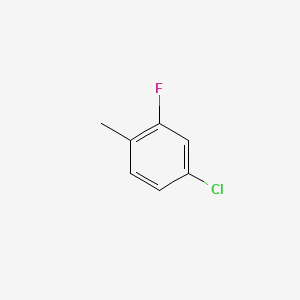
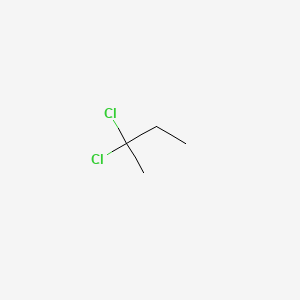
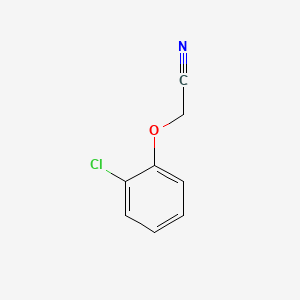
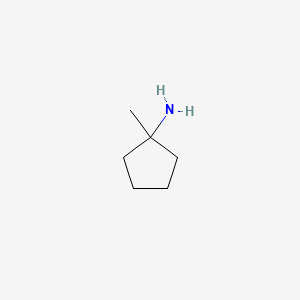
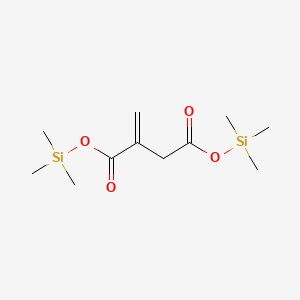
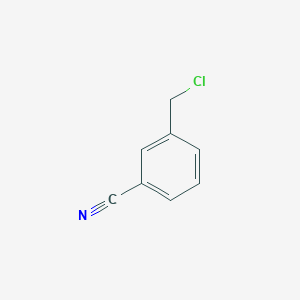
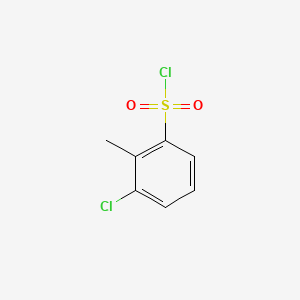
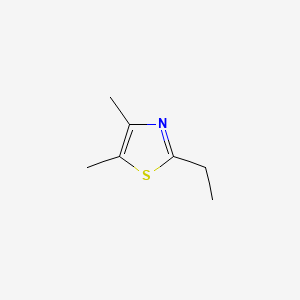
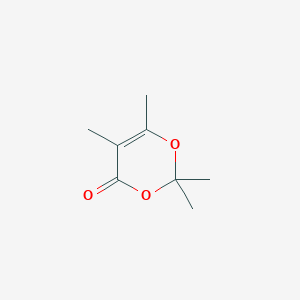
![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)

